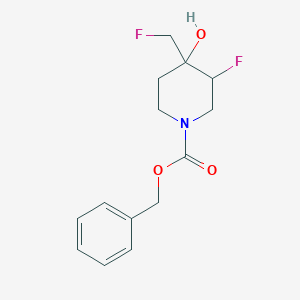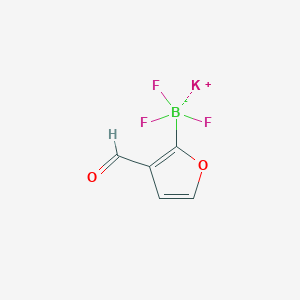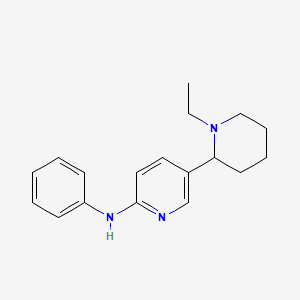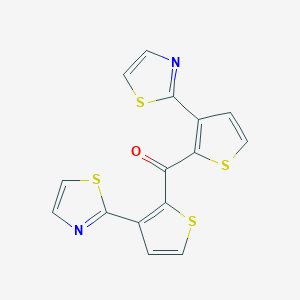
3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,2,4-Oxadiazol-5-yl)morpholin-Trifluoracetat ist ein vielseitiges Gerüst für kleine Moleküle, das in verschiedenen Bereichen der wissenschaftlichen Forschung Aufmerksamkeit erregt hat. Diese Verbindung weist einen fünfgliedrigen heterocyclischen Ring mit einem Sauerstoff- und zwei Stickstoffatomen auf, der zu ihren einzigartigen chemischen Eigenschaften beiträgt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(1,2,4-Oxadiazol-5-yl)morpholin-Trifluoracetat beinhaltet typischerweise die Reaktion von Morpholin mit einer geeigneten Oxadiazol-Vorstufe. Eine gängige Methode beinhaltet die Verwendung von Amidoxim und Carbonyldiimidazolen (CDI) in Toluol, um das gewünschte Oxadiazolderivat zu erhalten . Die Reaktionsbedingungen beinhalten oft das Rückflussköcheln des Gemischs über mehrere Stunden, gefolgt von Reinigungsschritten wie Umkristallisation oder Chromatographie .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Syntheseprozesses verbessern. Zusätzlich ist die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, für die großtechnische Produktion entscheidend .
Chemische Reaktionsanalyse
Arten von Reaktionen
3-(1,2,4-Oxadiazol-5-yl)morpholin-Trifluoracetat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können den Oxadiazolring in andere funktionelle Gruppen umwandeln.
Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, die zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile oder Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen können je nach gewünschtem Produkt variieren, beinhalten aber oft kontrollierte Temperaturen und spezifische Lösungsmittel .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Oxadiazolderivate, die unterschiedliche chemische und biologische Eigenschaften aufweisen können. Diese Derivate werden oft in der weiteren Forschung und Entwicklung eingesetzt .
Wissenschaftliche Forschungsanwendungen
3-(1,2,4-Oxadiazol-5-yl)morpholin-Trifluoracetat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: In der biologischen Forschung wird die Verbindung auf ihr Potenzial als Antiinfektionsmittel untersucht.
Wirkmechanismus
Der Wirkmechanismus von 3-(1,2,4-Oxadiazol-5-yl)morpholin-Trifluoracetat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann die Verbindung in ihrer Rolle als Antiinfektionsmittel wichtige Enzyme hemmen oder zelluläre Prozesse stören, die für das Überleben von Krankheitserregern essentiell sind . Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und der Art des untersuchten Organismus oder der Zelle variieren .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different chemical and biological properties. These derivatives are often used in further research and development .
Wissenschaftliche Forschungsanwendungen
3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-infective agent, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens . The exact molecular targets and pathways can vary depending on the specific application and the type of organism or cell being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,2,3-Oxadiazol: Ein weiteres Regioisomer von Oxadiazol mit unterschiedlichen chemischen Eigenschaften.
1,2,5-Oxadiazol: Bekannt für seine Verwendung in energiereichen Materialien aufgrund seiner Stabilität und Dichte.
1,3,4-Oxadiazol: Oft für seine Antitumor- und Antimykotikaaktivität untersucht.
Einzigartigkeit
3-(1,2,4-Oxadiazol-5-yl)morpholin-Trifluoracetat zeichnet sich durch seine einzigartige Kombination aus einem Morpholinring und einer Oxadiazoleinheit aus. Diese Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einem wertvollen Gerüst für verschiedene Anwendungen macht. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen und eine große Bandbreite an Derivaten zu bilden, erhöht seine Nutzbarkeit in Forschung und Industrie zusätzlich .
Eigenschaften
Molekularformel |
C8H8F3N3O4 |
|---|---|
Molekulargewicht |
267.16 g/mol |
IUPAC-Name |
[3-(1,2,4-oxadiazol-5-yl)morpholin-4-yl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H8F3N3O4/c9-8(10,11)7(15)18-14-1-2-16-3-5(14)6-12-4-13-17-6/h4-5H,1-3H2 |
InChI-Schlüssel |
SLQFFGPTFPOSAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(N1OC(=O)C(F)(F)F)C2=NC=NO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B11816382.png)







![2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B11816434.png)

![1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B11816448.png)

